DPP-4 Inhibitor Potency: Pyrazolo[1,5-a]pyrimidine Derivative c24 vs. Alogliptin and Earlier-Generation Scaffold Leads
The pyrazolo[1,5-a]pyrimidine derivative c24 demonstrates a 25- to 40-fold potency enhancement over earlier-generation pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold leads b2 and d1, and a 2-fold potency advantage over the clinically approved DPP-4 inhibitor Alogliptin [1]. Selectivity profiling confirms >2000-fold discrimination against related dipeptidyl peptidase isoforms DPP-8 and DPP-9, a critical safety differentiator not achieved by first-generation pyrazolo[1,5-a]pyrimidine leads, which exhibited measurable cytotoxicity [1]. In vivo efficacy in diabetic mice demonstrated a 48% reduction in glucose excursion at a 10 mg/kg oral dose [1].
| Evidence Dimension | DPP-4 enzymatic inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | c24: IC50 = 2 nM (DPP-4); selectivity >2000-fold over DPP-8/9 |
| Comparator Or Baseline | b2 (IC50 = 79 nM); d1 (IC50 = 49 nM); Alogliptin (IC50 = 4 nM); DPP-8/9 |
| Quantified Difference | 25–40× more potent than b2/d1; 2× more potent than Alogliptin; >2000× selectivity window |
| Conditions | In vitro enzymatic inhibition assay; in vivo IPGTT assay in diabetic mice at 10 mg/kg oral dose |
Why This Matters
Procurement of a DPP-4 inhibitor candidate requires demonstration of potency superiority over established clinical comparators and robust isoform selectivity to avoid off-target toxicity.
- [1] Shen J, Deng X, Sun R, Tavallaie MS, Wang J, Cai Q, Lam C, Lei S, Fu L, Jiang F. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. Eur J Med Chem. 2020;208:112760. View Source
